(R)-Idelalisib is classified as a small molecule drug and falls under the category of kinase inhibitors. It is derived from a series of synthetic processes aimed at producing compounds that can modulate the activity of specific kinases involved in cancer progression. The compound's development has been influenced by its ability to selectively inhibit the delta isoform of phosphatidylinositol 3-kinase, distinguishing it from other kinase inhibitors that may affect multiple pathways.
The synthesis of (R)-Idelalisib has been approached through various methodologies, focusing on scalability and purity. A notable synthetic route involves the coupling of adenine derivatives with substituted benzoic acids, followed by cyclization to form the quinazolinone structure characteristic of (R)-Idelalisib.
This method has been optimized to control impurities and enhance yields, achieving significant chiral purity in larger-scale syntheses .
(R)-Idelalisib has a complex molecular structure characterized by its quinazolinone core. The molecular formula is , with a molar mass of approximately 364.38 g/mol. The compound features several functional groups, including:
The stereochemistry at the chiral centers is crucial for its activity, as the (R) configuration enhances its selectivity for phosphatidylinositol 3-kinase delta .
(R)-Idelalisib undergoes various chemical reactions during its synthesis and metabolism:
(R)-Idelalisib exerts its therapeutic effects through competitive inhibition of phosphatidylinositol 3-kinase delta. This inhibition disrupts downstream signaling pathways that promote cell survival and proliferation in malignant cells. Key points include:
(R)-Idelalisib exhibits several notable physical and chemical properties:
These properties influence formulation strategies for pharmaceutical applications .
(R)-Idelalisib has significant applications in oncology, particularly for:
The compound's selective inhibition profile makes it a valuable tool for understanding kinase-related cellular processes .
The discovery of PI3Kδ's role in B-cell biology catalyzed the development of isoform-specific inhibitors:
Preclinical Validation: Genetic studies revealed that p110δ knockout mice exhibited impaired B-cell development and function, including defective responses to B-cell receptor (BCR) stimulation and chemokine signaling [1]. Unlike the ubiquitously expressed p110α and p110β isoforms, PI3Kδ's hematopoietic restriction made it an attractive therapeutic target with potentially reduced off-tissue toxicity [1] [8].
Clinical Translation: Idelalisib emerged from systematic optimization of quinazolinone derivatives, with the (R)-enantiomer demonstrating superior potency and selectivity. Phase I trials in relapsed/refractory chronic lymphocytic leukemia (CLL) patients showed rapid nodal responses (81%) and an overall response rate of 72%, validating PI3Kδ as a clinically actionable target [6]. Notably, responses occurred independently of high-risk genomic features like del(17p)/TP53 mutations [6].
Regulatory Milestones: Based on pivotal trials (Study 116 and a Phase II study in iNHL), idelalisib received accelerated FDA approval in 2014 for three indications: relapsed CLL (with rituximab), relapsed follicular lymphoma (FL), and relapsed small lymphocytic lymphoma (SLL) [1] [3]. The EMA additionally approved it for first-line CLL with del(17p)/TP53 mutations in chemo-ineligible patients [1].
Table 1: Key Development Milestones for (R)-Idelalisib
Year | Event | Significance |
---|---|---|
2002 | p110δ knockout mouse characterization | Established PI3Kδ's non-redundant role in B-cell signaling and development [1] |
2008-2011 | Phase I trials in CLL (NCT00710528, NCT01090414) | Demonstrated 72% ORR and 15.8-month median PFS in heavily pretreated CLL [6] |
2014 | FDA and EMA approvals for relapsed CLL/SLL/FL | First PI3Kδ inhibitor approved for B-cell malignancies [1] [3] |
(R)-Idelalisib (chemical name: 5-fluoro-3-phenyl-2-[(S)-1-(9H-purin-6-ylamino)-propyl]-3H-quinazolin-4-one) possesses distinct biochemical properties enabling selective PI3Kδ inhibition:
Binding Mechanism: Structural analyses reveal that idelalisib binds reversibly and competitively to the ATP-binding cleft of PI3Kδ, with a key hydrogen bond forming between the purine moiety and Val828 in the hinge region [2]. Its quinazolinone core occupies a hydrophobic region unique to the δ-isoform, conferring specificity [2].
Selectivity Profile: Biochemical assays demonstrate idelalisib’s exceptional selectivity, with IC₅₀ values of 2.5 nM for PI3Kδ versus 820 nM (PI3Kα), 565 nM (PI3Kβ), and 89 nM (PI3Kγ) [2]. Kinome-wide screening (at 10 μM concentration) confirmed minimal off-target activity against other kinases [2].
Pharmacodynamic Effects: In CLL patients, therapeutic doses (150 mg BID) achieve >90% inhibition of PI3Kδ activity, evidenced by abrogated Akt phosphorylation (Ser473) and reduced serum levels of CLL chemokines (CCL3, CCL4, CXCL13) [6]. This results in disrupted B-cell trafficking and survival signals.
Table 2: Biochemical Properties of Class I PI3K Isoforms and (R)-Idelalisib Selectivity
Isoform | Gene | Primary Expression | Function in B-cells | Idelalisib IC₅₀ (nM) |
---|---|---|---|---|
PI3Kα | PIK3CA | Ubiquitous | Cell growth, metabolism | 820 |
PI3Kβ | PIK3CB | Ubiquitous | Thrombosis, cell adhesion | 565 |
PI3Kδ | PIK3CD | Hematopoietic cells | BCR signaling, migration, survival | 2.5 |
PI3Kγ | PIK3CG | Myeloid/T-cells | Chemokine signaling, inflammation | 89 |
The therapeutic efficacy of (R)-Idelalisib stems from its dual disruption of B-cell intrinsic signaling and microenvironmental crosstalk:
BCR Pathway Interdiction: In malignant B-cells, constitutively active BCR signaling drives PI3Kδ-mediated phosphorylation of PIP₂ to PIP₃, activating downstream effectors like AKT, BTK, and NF-κB [1] [8]. Idelalisib inhibits this axis, promoting apoptosis independently of common oncogenic mutations (e.g., PIK3CD mutations are rare in lymphoma) [1] [4].
Microenvironment Disruption: PI3Kδ coordinates chemokine receptor (CXCR4/5) and integrin signaling that retains malignant B-cells in protective lymphoid niches. Idelalisib inhibits SDF1α/CXCL12-directed migration and reduces adhesion to stromal cells by >50% in primary CLL samples [7] [8]. Clinically, this manifests as rapid nodal shrinkage with transient lymphocytosis—a "redistribution effect" also seen with BTK inhibitors [8].
Immunomodulatory Effects: By suppressing PI3Kδ in regulatory T-cells (Tregs), idelalisib may attenuate tumor-mediated immunosuppression. Tregs in lymphoma patients overexpress PI3Kδ and depend on it for functional stability; inhibition potentially enhances antitumor immunity [9]. This effect remains distinct from direct cytotoxicity toward malignant clones.
The convergence of these mechanisms—direct cytotoxicity, microenvironmental disruption, and immunomodulation—underpins (R)-Idelalisib's efficacy in diverse B-cell malignancies, particularly those reliant on tonic BCR signaling and tissue homing (e.g., CLL, FL, SLL) [1] [3] [8]. Its development validated PI3Kδ as a high-value target, paving the way for next-generation inhibitors.
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4